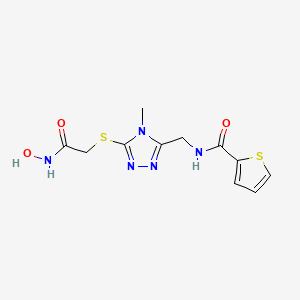

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and various functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene and triazole rings, followed by the introduction of the hydroxyamino and carboxamide groups. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can yield alcohols or amines.

科学的研究の応用

Antiviral Applications

One of the significant applications of this compound is in the development of antiviral medications. Research indicates that thiophene carboxamide compounds can inhibit the replication of viruses, such as the foot-and-mouth disease virus (FMDV). A study demonstrated that certain derivatives of thiophene carboxamide exhibited potent antiviral activity against FMDV, with effective concentrations (EC50) in the low micromolar range, suggesting their potential as therapeutic agents for livestock diseases caused by viral infections .

Table 1: Antiviral Activity of Thiophene Carboxamide Compounds

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| PJW 1 | 0.083 | 283.5 |

| PJW 2 | 0.076 | 886.3 |

| PJW 6 | 0.094 | 804.5 |

| PJW 7 | 0.120 | 306.5 |

Anticancer Applications

The compound also shows promise in cancer therapy. Research has highlighted the role of thiophene derivatives in enhancing the function of SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase), which is crucial for calcium homeostasis in cardiac myocytes. This function is often compromised in heart failure, and compounds that can improve SERCA2a activity may have significant implications for treating heart-related conditions . Additionally, some thiophene-linked compounds have been identified as potent inhibitors of cancer cell proliferation through various mechanisms, including targeting specific signaling pathways involved in tumor growth .

Antimicrobial Applications

The antimicrobial properties of thiophene carboxamide derivatives are another area of interest. Studies have shown that these compounds exhibit activity against a range of bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The structural diversity provided by thiophene and triazole moieties contributes to their bioactivity, allowing for targeted modifications to enhance efficacy.

Table 2: Antimicrobial Activity Overview

| Compound Type | Activity Type | Target Organisms |

|---|---|---|

| Thiophene Carboxamides | Bactericidal | Gram-positive and Gram-negative bacteria |

| Thiophene Derivatives | Antifungal | Various fungal species |

Case Study 1: Foot-and-Mouth Disease Resistance

A study focused on synthesizing and testing various thiophene carboxamide derivatives for their ability to resist FMDV infections in livestock. The results indicated that specific modifications to the thiophene structure significantly enhanced antiviral potency and selectivity, paving the way for new veterinary drugs aimed at controlling FMD outbreaks .

Case Study 2: SERCA2a Function Enhancement

In a clinical study involving cardiac myocytes from failing hearts, a novel N-aryl-N-alkyl-thiophene-2-carboxamide was tested for its ability to restore SERCA2a function. The compound improved intracellular calcium dynamics and contraction strength in cardiomyocytes, showcasing its potential as a therapeutic agent for heart failure management .

作用機序

The mechanism of action of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively.

Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain triazole rings, are used as antifungal agents.

Uniqueness

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is unique due to its combination of functional groups and ring systems, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for a variety of research and industrial applications.

生物活性

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, designated as CAS Number 878065-16-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O3S2, with a molecular weight of 403.5 g/mol. The structure includes a thiophene ring and a triazole moiety, which are known for their biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₅O₃S₂ |

| Molecular Weight | 403.5 g/mol |

| CAS Number | 878065-16-8 |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiophene and triazole groups exhibit notable antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

In a comparative study, this compound was evaluated alongside other triazole derivatives. The results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging tests. Similar compounds have shown significant scavenging activity ranging from 69% to 88% in DPPH assays. The presence of hydroxyamino and thiol groups in the structure likely enhances its ability to donate electrons and neutralize free radicals .

Case Studies

- Antimicrobial Efficacy :

-

Antioxidant Properties :

- In another investigation assessing the antioxidant capabilities of triazole-based compounds, this particular compound demonstrated a strong ability to reduce oxidative stress markers in vitro, indicating its potential application in managing oxidative stress-related diseases .

Research Findings and Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Mechanistic Studies : Further investigations into the specific biochemical pathways affected by this compound can provide insights into its mode of action.

- In Vivo Studies : Conducting animal model studies will be crucial to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Formulation Development : Research into suitable delivery systems could enhance the bioavailability of this compound for clinical applications.

特性

IUPAC Name |

N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S2/c1-16-8(5-12-10(18)7-3-2-4-20-7)13-14-11(16)21-6-9(17)15-19/h2-4,19H,5-6H2,1H3,(H,12,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKHMGRCFRTKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NO)CNC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。